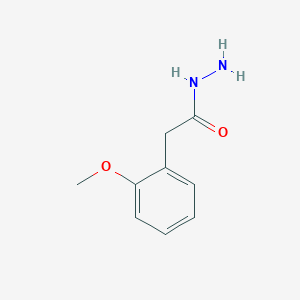

2-(2-Methoxyphenyl)acetohydrazide

描述

Significance of Acetohydrazide Scaffolds in Modern Organic Synthesis

The acetohydrazide group (-CONHNH₂) is a highly valued functional motif in organic synthesis. It is a derivative of hydrazine (B178648) and possesses a unique combination of a nucleophilic amine and an amide bond. This duality makes acetohydrazide scaffolds exceptionally useful as building blocks for creating molecular diversity.

One of the most common applications of acetohydrazides is in the synthesis of hydrazones through condensation with carbonyl compounds. koreascience.kr These resulting hydrazones are not merely intermediates; they often exhibit a range of biological activities themselves and are crucial precursors for synthesizing important heterocyclic systems like pyrazoles, oxadiazoles, and triazoles. researchgate.net For instance, aromatic hydrazides are key starting materials for 2,5-disubstituted-1,3,4-oxadiazoles, a class of compounds known for its diverse pharmacological properties. researchgate.net

The ability of the hydrazide scaffold to act as a flexible linker and participate in cyclization reactions is central to its importance. Natural products and synthetic drugs frequently contain polycyclic systems, and acetohydrazides provide a reliable and efficient means to construct these complex architectures. acs.org The strategic use of these scaffolds allows chemists to build libraries of diverse molecules for biological screening, accelerating the discovery of new therapeutic agents. acs.org

Overview of Methoxyphenyl-Substituted Hydrazides in Academic Inquiry

The inclusion of a methoxyphenyl group in a hydrazide structure, as seen in 2-(2-Methoxyphenyl)acetohydrazide, imparts specific properties that are of great interest in academic and industrial research. The methoxy (B1213986) group is an electron-donating group, which can influence the reactivity of the aromatic ring and the adjacent side chain. Its presence can also affect the conformational preferences and lipophilicity of the molecule, which are critical factors for biological activity.

Research on methoxyphenyl-substituted hydrazides has revealed their potential as intermediates for compounds with a wide spectrum of biological effects. Studies on isomers like 2-(3-Methoxyphenyl)acetohydrazide and 2-(4-Methoxyphenyl)acetohydrazide have highlighted their role as precursors to biologically active heterocyclic compounds. researchgate.netresearchgate.net Crystal structure analysis of these molecules often shows a planar hydrazide group, a feature that can be important for molecular recognition and binding to biological targets. researchgate.netresearchgate.net For example, in 2-(3-Methoxyphenyl)acetohydrazide, the planar hydrazide group is oriented at a significant dihedral angle to the benzene (B151609) ring, and the crystal structure is stabilized by intermolecular hydrogen bonds. researchgate.netresearchgate.net

Furthermore, derivatives of methoxyphenyl hydrazides are investigated for various applications, including their role in forming metal complexes and their potential as active ingredients in agrochemicals and pharmaceuticals. The methoxy group can participate in hydrogen bonding and can be a key site for metabolic transformations, making its study relevant in the context of drug design and development.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJKKBKZYLQRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589859 | |

| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34547-26-7 | |

| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes for 2 2 Methoxyphenyl Acetohydrazide

Established Synthetic Pathways for 2-(2-Methoxyphenyl)acetohydrazide

The primary methods for synthesizing this compound involve the transformation of carboxylic acid derivatives, most notably esters, through reaction with hydrazine (B178648).

The most common and well-established method for preparing this compound is through the hydrazinolysis of a corresponding ester precursor, such as methyl 2-(2-methoxyphenyl)acetate or ethyl 2-(2-methoxyphenyl)acetate. This reaction is a standard procedure for forming hydrazides from esters. acs.org

The general mechanism involves the nucleophilic attack of hydrazine hydrate (B1144303) on the electrophilic carbonyl carbon of the ester. This process displaces the alcohol group (e.g., methanol (B129727) or ethanol) to form the desired acetohydrazide. A similar procedure has been detailed for the synthesis of the isomeric compound, 2-(3-methoxyphenyl)acetohydrazide, where the corresponding methyl ester was refluxed with hydrazine hydrate in ethanol (B145695) for several hours to yield the product. researchgate.net For the synthesis of this compound, the reaction would proceed as follows: a mixture of methyl 2-(2-methoxyphenyl)acetate and an excess of hydrazine hydrate in a solvent like absolute ethanol is heated under reflux. researchgate.net The reaction progress can be monitored, and upon completion, the excess solvent is typically removed by distillation. The resulting solid product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to obtain pure this compound. researchgate.net

This two-step pathway, starting from the parent carboxylic acid (2-(2-methoxyphenyl)acetic acid), first involves esterification (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid), followed by the hydrazinolysis step described above. acs.org

To circumvent the two-step process of esterification followed by hydrazinolysis, alternative, more direct methods have been developed. One significant approach is the direct, one-pot synthesis from the corresponding carboxylic acid. This can be achieved by heating the carboxylic acid, in this case, 2-(2-methoxyphenyl)acetic acid, directly with hydrazine hydrate. researchgate.net This reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time and can improve yields compared to conventional heating methods. researchgate.net

Another alternative involves the use of coupling agents. For instance, 2-(2-methoxyphenyl)acetic acid can be reacted with N,N'-Carbonyldiimidazole in an anhydrous solvent like dichloromethane. prepchem.com This forms a highly reactive acylimidazole intermediate, which can then be treated with hydrazine to yield this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. mdpi.com The synthesis of hydrazides, including this compound, can be significantly improved by applying these principles. Key green chemistry approaches include the use of microwave irradiation, solvent-free reactions, and the development of one-pot syntheses. nih.gov

Conventional methods often require long reaction times (6-9 hours of reflux) and significant energy consumption. researchgate.net In contrast, microwave-assisted synthesis can reduce the reaction time to mere minutes (60-200 seconds). researchgate.net This rapid heating not only saves energy but also minimizes the potential for side reactions and decomposition of the product. fip.org Furthermore, many microwave-assisted preparations can be performed under solvent-free conditions, which drastically reduces chemical waste and aligns with the green chemistry goal of pollution prevention. researchgate.netnih.gov

| Metric | Conventional Method (Two-Step) | Microwave Method (One-Pot) | Green Advantage |

| Number of Steps | Two | One | 50% Reduction researchgate.net |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less researchgate.net |

| Energy Consumption | High (e.g., 6-9 KWh) | Low (e.g., 0.015-0.050 KWh) | 180-400 times less researchgate.net |

| E(nvironmental) Factor | High (e.g., 4.5 kg waste/kg product) | Low (e.g., 0.3 kg waste/kg product) | 93.3% Reduction researchgate.net |

| Atom Economy | Lower (e.g., ~62%) | Higher (e.g., ~79%) | ~17% Increase researchgate.net |

| Solvent Use | Required for esterification and hydrazinolysis | Often solvent-free | Waste reduction nih.gov |

Microwave-Assisted Synthesis Techniques in Related Compound Development

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and enhanced product purity. nih.govjchps.com This technology is particularly effective for the synthesis of hydrazide derivatives.

In a typical microwave-assisted synthesis of a hydrazide, the carboxylic acid or ester is mixed with hydrazine hydrate, sometimes with a small amount of a polar solvent like ethanol or even under solvent-free conditions, and irradiated in a dedicated microwave synthesizer. researchgate.netfip.org The microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths. fip.orgijpsjournal.com

For example, the synthesis of various carbohydrazides has been achieved with microwave irradiation in just 1 to 3 minutes, yielding products in the range of 73-93%. arabjchem.org This contrasts sharply with conventional refluxing methods that can take many hours. researchgate.net The synthesis of N'-benzylidene-2-hydroxybenzohydrazide derivatives, for instance, was accomplished using microwave irradiation at 160-320 Watts for only 2-8 minutes. fip.org

The efficiency of MAOS makes it a preferred method for rapidly generating libraries of compounds for biological screening and for streamlining the production of key intermediates like this compound. The technique is a cornerstone of green chemistry, providing an eco-friendly and economically viable alternative to traditional synthetic protocols. nih.gov

Derivatives of 2 2 Methoxyphenyl Acetohydrazide: Synthesis and Structural Diversification

Synthesis of N-Acylhydrazone Derivatives from 2-(2-Methoxyphenyl)acetohydrazide

A foundational method for diversifying the this compound structure is through the synthesis of N-acylhydrazones, also known as Schiff bases. This reaction typically involves the acid-catalyzed condensation of the hydrazide with various aldehydes or ketones. The nucleophilic terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.

The general synthetic route involves dissolving this compound and a selected aromatic or aliphatic aldehyde in a suitable solvent, such as ethanol (B145695). A catalytic amount of a strong acid, like glacial acetic acid or hydrochloric acid, is often added to facilitate the reaction. The mixture is then typically heated under reflux for a period ranging from a few hours to several hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the resulting N-acylhydrazone derivative often precipitates from the solution upon cooling and can be purified by recrystallization.

This method allows for the introduction of a wide variety of substituents into the final molecule, depending on the structure of the aldehyde or ketone used. This has been demonstrated in the synthesis of numerous hydrazone derivatives from structurally similar hydrazides. For instance, dehydroabietic acid hydrazide has been condensed with a range of substituted aromatic aldehydes to produce a library of N-acylhydrazone derivatives. Similarly, quinoline (B57606) acetohydrazide has been reacted with different benzylidenes to yield a series of potent derivatives.

Table 1: Examples of Reagents for N-Acylhydrazone Synthesis

| Starting Hydrazide | Condensation Partner | Product Type | Reference |

|---|---|---|---|

| This compound | Substituted Aromatic Aldehyde | (E)-N'-(substituted-benzylidene)-2-(2-methoxyphenyl)acetohydrazide | |

| Dehydroabietic acid hydrazide | Variety of Substituted Arylaldehydes | Dehydroabietic acid N-acylhydrazones | |

| Quinoline acetohydrazide | Substituted Benzylidenes | Quinoline acetohydrazide-hydrazones |

Cyclization Reactions to Form Heterocyclic Derivatives

The hydrazide and its N-acylhydrazone derivatives are key intermediates for the synthesis of various heterocyclic compounds. The reactive nature of the hydrazone moiety allows for intramolecular cyclization or intermolecular reactions with other reagents to form stable five-membered rings.

One of the most common applications of acid hydrazides in heterocyclic synthesis is the formation of the 1,3,4-oxadiazole (B1194373) ring. Several synthetic strategies have been established for this conversion. A prevalent method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.

In a typical procedure starting from this compound, the hydrazide can first be acylated with an acid chloride or anhydride. The resulting diacylhydrazine can then be cyclized using a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. For example, various aryl hydrazides have been reacted with β-benzoyl propionic acid in the presence of phosphorus oxychloride to yield 1,3,4-oxadiazole derivatives.

An alternative and direct one-pot synthesis involves reacting the hydrazide with a carboxylic acid in the presence of a cyclodehydrating agent. Another important route is the oxidative cyclization of N-acylhydrazones using reagents like bromine in acetic acid or chloramine-T. A closely related compound, 2-methoxybenzohydrazide, has been used to synthesize 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) derivatives by first forming the hydrazone, followed by cyclization.

Another method involves the reaction of the hydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution. This reaction proceeds through a dithiocarbamate (B8719985) intermediate, which, upon heating, cyclizes to form a mercapto-substituted 1,3,4-oxadiazole. This mercapto group can then be further functionalized.

Pyrazole (B372694) Derivatives: Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be synthesized from hydrazide derivatives. A common method is the cyclocondensation reaction of a hydrazine (B178648) or its derivative with a 1,3-dielectrophilic compound, such as a 1,3-diketone or an α,β-unsaturated ketone. For instance, the condensation of phenylhydrazine (B124118) with a 1,3-diketone in ethanol has been shown to produce 1,3,4,5-substituted pyrazoles. Starting with this compound, a reaction with acetylacetone (B45752) or other 1,3-dicarbonyl compounds under appropriate conditions would be a viable route to corresponding pyrazole derivatives. The initial hydrazone formed from the hydrazide and a ketone can also undergo further reactions to form pyrazole rings.

Triazole Derivatives: The 1,2,4-triazole (B32235) ring system is another important heterocyclic target accessible from this compound. A widely used synthetic pathway begins with the reaction of the acid hydrazide with an isothiocyanate. This reaction yields a thiosemicarbazide (B42300) intermediate. The thiosemicarbazide is then subjected to cyclization, which can be achieved by heating in an alkaline medium, such as a sodium hydroxide solution. Subsequent acidification neutralizes the reaction mixture and precipitates the 3-mercapto-1,2,4-triazole derivative. The mercapto group offers a handle for further structural diversification through S-alkylation with various halides.

Thiazolidinones, specifically 4-thiazolidinones, are synthesized from N-acylhydrazone derivatives of this compound. The key step is a cyclocondensation reaction between the hydrazone (Schiff base) and a mercapto-acid, most commonly thioglycolic acid (mercaptoacetic acid).

The synthesis is a three-component reaction in principle, but is often carried out in two distinct steps. First, the N-acylhydrazone is prepared by condensing this compound with an appropriate aldehyde or ketone. In the second step, the isolated hydrazone is reacted with thioglycolic acid. This reaction is typically performed in a solvent like dioxane or ethanol, and often in the presence of a catalyst such as zinc chloride or a dehydrating agent. The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the hydrazone, followed by an intramolecular cyclization and dehydration to yield the 4-thiazolidinone (B1220212) ring. This synthetic route allows for substitution at two key positions of the thiazolidinone ring: one determined by the aldehyde/ketone used to form the hydrazone, and the other being the 2-(2-methoxyphenyl)acetyl group attached to the ring nitrogen.

Table 2: Heterocyclic Systems from this compound Derivatives

| Heterocycle | Key Reagents | Intermediate | General Method | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Phosphorus oxychloride, Carboxylic acids | N,N'-Diacylhydrazine | Cyclodehydration | |

| Pyrazole | 1,3-Diketones (e.g., acetylacetone) | Hydrazone | Cyclocondensation | |

| 1,2,4-Triazole | Isothiocyanates, NaOH | Thiosemicarbazide | Cyclization |

Diversification Strategies via Condensation Reactions

Condensation reactions are a cornerstone for the structural diversification of this compound. The most prominent example is the previously discussed formation of N-acylhydrazones through reaction with aldehydes and ketones. This reaction is highly versatile, as a vast library of commercially available or readily synthesized aldehydes and ketones can be employed, leading to a wide range of derivatives with different steric and electronic properties.

Beyond simple aldehydes and ketones, condensation reactions can also be performed with more complex carbonyl compounds. For example, reacting the hydrazide with dicarbonyl compounds can lead to the formation of larger, more complex structures or macrocycles, depending on the reaction conditions and the

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Methoxyphenyl Acetohydrazide and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups present in 2-(2-methoxyphenyl)acetohydrazide and its derivatives. The vibrational frequencies observed in the IR spectrum correspond to the stretching and bending of specific bonds within the molecule.

The hydrazide moiety gives rise to several distinct absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH) groups are typically observed in the region of 3150-3300 cm⁻¹. growingscience.com For instance, in a series of N'-substituted acetohydrazides, the N-H stretching bands were noted. scielo.br The carbonyl group (C=O) of the hydrazide, a strong absorber, consistently appears as an intense peak around 1630-1670 cm⁻¹. The IR spectrum of one derivative, for example, showed a characteristic C=O absorption band at 1631 cm⁻¹. growingscience.com

The aromatic methoxyphenyl group also presents characteristic signals. The C-H stretching vibrations of the aromatic ring are found just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1615 cm⁻¹ region. The presence of the methoxy (B1213986) group (-OCH₃) is confirmed by the C-O-C asymmetric and symmetric stretching vibrations. The asymmetric stretch is often strong and appears in the 1230-1270 cm⁻¹ range, while the symmetric stretch is found near 1020-1040 cm⁻¹. In a thiazolidinone derivative containing a 2-methoxyphenyl group, the C=O stretching vibration was observed at 1713 cm⁻¹. scielo.org.za

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amine/Amide (N-H) | Stretching | 3150 - 3300 | growingscience.com |

| Aromatic (C-H) | Stretching | ~3080 | scielo.br |

| Carbonyl (C=O) | Stretching | 1630 - 1670 | growingscience.comscielo.br |

| Imine (C=N) | Stretching | ~1660 | scielo.br |

| Aromatic (C=C) | Stretching | 1450 - 1615 | scielo.br |

| Ether (Ar-O-CH₃) | Asymmetric Stretching | 1230 - 1270 | N/A |

| Ether (C-O) | Stretching | ~1080 | scielo.br |

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound and its derivatives in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals. ugm.ac.idjaveriana.edu.coemerypharma.com

In the ¹H NMR spectrum, the protons of the 2-methoxyphenyl group typically appear as a complex multiplet in the aromatic region, approximately δ 6.8–7.8 ppm. asianpubs.org The methoxy group (-OCH₃) protons give rise to a sharp singlet at around δ 3.8 ppm. chemicalbook.com The methylene (-CH₂-) protons adjacent to the carbonyl group and the aromatic ring appear as a singlet at approximately δ 3.5-4.5 ppm. The protons of the hydrazide group, -NH-NH₂, are exchangeable with deuterium oxide (D₂O) and appear as broad singlets. The chemical shifts for these protons can vary, but for related hydrazide structures, the -NH proton signal has been observed at δ 9.34 ppm. growingscience.com

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) is typically found in the downfield region, around δ 160-170 ppm. mdpi.com The carbon of the methoxy group appears at approximately δ 55-56 ppm. ugm.ac.id The methylene carbon (-CH₂) signal is observed around δ 40-50 ppm. The aromatic carbons of the methoxyphenyl ring produce a series of signals between δ 110 and 160 ppm. ugm.ac.idmdpi.com

Table 2: Typical ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Type | Multiplicity | Approximate Chemical Shift (δ, ppm) | Reference |

| Aromatic (Ar-H) | Multiplet | 6.8 - 7.8 | asianpubs.org |

| Amide (CO-NH) | Singlet | ~9.3 | growingscience.com |

| Methoxy (O-CH₃) | Singlet | ~3.8 | chemicalbook.com |

| Methylene (Ar-CH₂) | Singlet | 3.5 - 4.5 | N/A |

| Amine (NH₂) | Singlet (broad) | Variable | N/A |

Table 3: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk

The molecular ion of this compound (C₉H₁₂N₂O₂) has a nominal mass of 180 amu. The fragmentation of this molecular ion is influenced by the functional groups present. A common fragmentation pathway involves the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu This can lead to the loss of the hydrazide moiety or other fragments.

A significant and characteristic fragmentation is the cleavage of the C-C bond between the methylene group and the carbonyl group, which can lead to the formation of the stable 2-methoxybenzyl cation (m/z 121) or a related tropylium ion. The mass spectrum of the related compound (2-methoxyphenyl)acetonitrile shows a prominent peak for the molecular ion and a base peak corresponding to the loss of the nitrile group, indicating the stability of the methoxybenzyl fragment. nist.gov Other potential fragmentations include the loss of the methoxy group (-OCH₃) or cleavage within the hydrazide chain. Analysis of the isotopic pattern can further confirm the elemental composition of the parent molecule and its fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) |

| [C₉H₁₂N₂O₂]⁺• | Molecular Ion | 180 |

| [C₈H₉O]⁺ | 2-Methoxybenzyl cation | 121 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [C₇H₈N₂O]⁺• | Loss of CH₂O | 150 |

| [CH₅N₂O]⁺ | Hydrazide fragment | 61 |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. For this compound and its derivatives, the main chromophores are the aromatic ring and the carbonyl group of the hydrazide moiety. javeriana.edu.co

These compounds typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. The intense bands, usually observed below 300 nm, are attributed to π → π* transitions within the substituted benzene ring. physchemres.org The carbonyl group also contributes to these absorptions. A weaker absorption band, sometimes observed as a shoulder at a longer wavelength (above 300 nm), can be assigned to the n → π* transition, which involves the non-bonding electrons on the oxygen and nitrogen atoms of the hydrazide group. physchemres.orgtandfonline.com The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the nature of substituents on the aromatic ring or the hydrazide nitrogen. mdpi.com For example, theoretical studies on related structures show absorption maxima around 301-320 nm. physchemres.org

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

X-ray analysis of crystalline derivatives of this compound provides precise geometric parameters. The bond lengths and angles within the 2-methoxyphenyl group are expected to conform to standard values for substituted benzene rings. For instance, in the related crystal structure of 2-(2-chlorophenoxy)acetohydrazide, the bond lengths and angles were found to be within normal ranges. researchgate.net The acetohydrazide group is often found to be approximately planar. researchgate.netresearchgate.net

The conformation of the molecule is described by dihedral angles. A key parameter is the dihedral angle between the plane of the benzene ring and the plane of the acetohydrazide group. In 2-(2-nitrophenyl)acetohydrazide, this angle was found to be 87.62°. researchgate.net Another important conformational feature is the orientation of the methoxy group relative to the benzene ring. In a derivative of 2-(methoxyphenyl)-imidazole, the methoxyphenyl ring was found to be in a synperiplanar conformation relative to the rest of the molecule. iosrjournals.org

Table 5: Selected Geometric Parameters from a Related Hydrazide Crystal Structure (2-(2-Nitrophenyl)acetohydrazide)

| Parameter | Bond/Atoms | Value | Reference |

| Dihedral Angle | Benzene Ring // Acetohydrazide Plane | 87.62 (8)° | researchgate.net |

| Dihedral Angle | Nitro Group // Benzene Ring | 19.3 (2)° | researchgate.net |

| Bond Length | C=O | ~1.23 Å | researchgate.net |

| Bond Length | N-N | ~1.41 Å | researchgate.net |

| Bond Angle | C-C=O | ~117° | researchgate.net |

Note: These values are for a structurally similar compound and serve as representative examples.

The crystal packing of this compound and its derivatives is primarily directed by hydrogen bonding involving the hydrazide functional group. The -NH and -NH₂ groups act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors.

Commonly observed motifs include intermolecular N-H···O hydrogen bonds, which link molecules into chains, dimers, or more complex two- or three-dimensional networks. iucr.org For example, in the crystal structure of 2-(2-chlorophenoxy)acetohydrazide, molecules are linked by N-H···N and N-H···O hydrogen bonds, forming infinite sheets. researchgate.net In another case, N-H···O hydrogen bonds link molecules into a double-column structure. researchgate.net

Polymorphism and Crystallographic Space Groups

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. The specific arrangement of molecules in a crystal is described by its crystallographic space group, which defines the symmetry of the unit cell.

At present, detailed studies on the polymorphism of this compound are not extensively available in publicly accessible literature. Consequently, information regarding its various crystalline forms and their specific crystallographic space groups has not been documented.

While data for the parent compound is limited, crystallographic studies of related hydrazide derivatives provide insights into the structural possibilities. For instance, the crystal structure of 2-(2-chlorophenoxy)acetohydrazide has been determined, revealing a monoclinic system. researchgate.net Similarly, derivatives of 2-(2-phenoxyphenyl) acetohydrazide have been synthesized and characterized, though specific crystallographic data is not always the primary focus of these studies. The investigation of such derivatives is crucial as the nature and position of substituents on the phenyl ring can significantly influence the crystal packing and potentially lead to the formation of different polymorphs.

The determination of the crystal structure and potential polymorphism of this compound would require dedicated single-crystal X-ray diffraction studies. Such analyses would provide definitive information on its lattice parameters and space group, contributing to a more complete understanding of its solid-state properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared with the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the purity and confirming the identity of a synthesized compound.

For this compound, with the molecular formula C₉H₁₂N₂O₂, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 59.99 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 6.73 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.56 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.77 |

| Total | 180.20 | 100.00 |

The verification of the elemental composition of this compound through experimental analysis would involve the combustion of a small, precise amount of the purified compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂).

Chemical Reactivity and Transformation Pathways of 2 2 Methoxyphenyl Acetohydrazide Derivatives

Condensation Reactions with Carbonyl Compounds: Mechanism and Scope

A fundamental reaction of 2-(2-methoxyphenyl)acetohydrazide involves the condensation with carbonyl compounds, such as aldehydes and ketones, to form N-acylhydrazones, commonly known as Schiff bases. nih.govresearchgate.net This reaction is a cornerstone in the derivatization of hydrazides.

Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, leading to the formation of a stable carbon-nitrogen double bond (azomethine group, -C=N-). nih.gov The reaction is often catalyzed by a few drops of acid. uobaghdad.edu.iq

Scope: The condensation reaction is broad in scope and can be performed with a wide range of aromatic and aliphatic aldehydes and ketones. The resulting Schiff bases are versatile intermediates for synthesizing various heterocyclic compounds and serve as ligands for metal complexation. For instance, Schiff bases derived from hydrazides and substituted aldehydes have been widely reported. nih.govresearchgate.netuobaghdad.edu.iq The general reaction is depicted below:

General Reaction for Schiff Base Formation: R-CHO + H₂NNHC(O)CH₂-C₆H₄(OCH₃) → R-CH=NNHC(O)CH₂-C₆H₄(OCH₃) + H₂O

The resulting N-acylhydrazones are not only synthetic intermediates but also exhibit a range of biological activities. researchgate.net

| Hydrazide Precursor | Carbonyl Compound | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 2-(phenylamino)acetohydrazide | Substituted Benzaldehydes | N'-benzylidene-2-(phenylamino)acetohydrazide | researchgate.net |

| 2,2-dimorpholinylacetohydrazide | Aromatic Aldehydes | N'-arylidene-2,2-dimorpholinylacetohydrazide | uobaghdad.edu.iq |

| 2-(4-aminophenyl)acetonitrile | Aromatic Aldehydes | Schiff bases of 2-(4-aminophenyl)acetonitrile | researchgate.net |

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | 2-benzylideneaminonaphthothiazoles | nih.gov |

Oxidative Cyclization Reactions in Heterocyclic Synthesis

The hydrazide moiety in this compound and its derivatives is a key precursor for the synthesis of five-membered aromatic heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles, through oxidative cyclization reactions.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from N-acylhydrazones, which are formed from the condensation of a hydrazide with an aldehyde. The oxidative cyclization of these N-acylhydrazones can be achieved using various reagents. For example, iodine has been used as a catalyst in the presence of an oxidant like hydrogen peroxide to promote the cyclization of N-aroylhydrazones to 2,5-disubstituted 1,3,4-oxadiazoles. rsc.org Other methods include the use of dehydrating agents like thionyl chloride or phosphorus oxychloride to cyclize 1,2-diacylhydrazine precursors. rsc.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often begins with the reaction of the hydrazide with an isothiocyanate. This forms a thiosemicarbazide (B42300) intermediate, which can then undergo cyclization in the presence of a base to yield the corresponding 1,2,4-triazole-3-thiol. impactfactor.orgnih.gov These triazole derivatives are known for their wide range of biological activities. impactfactor.org

| Starting Hydrazide Derivative | Reagents | Resulting Heterocycle | Key Transformation | Reference |

|---|---|---|---|---|

| N-aroylhydrazones | Iodine, H₂O₂ | 2,5-disubstituted 1,3,4-oxadiazoles | Oxidative cyclization | rsc.org |

| 1,2-diacylhydrazines | Thionyl chloride | 2,5-disubstituted 1,3,4-oxadiazoles | Dehydrative cyclization | rsc.org |

| Hydrazide | Isothiocyanate, Base | 4-substituted-1,2,4-triazole-3-thiols | Formation of thiosemicarbazide followed by cyclization | impactfactor.orgnih.gov |

| Acid Hydrazide | CS₂, KOH, then Hydrazine (B178648) Hydrate (B1144303) | N-bridged heterocycles (Triazoles) | Formation of oxadiazole intermediate then reaction with hydrazine | nih.gov |

Nucleophilic Acyl Substitution and Other Derivatization Strategies

The hydrazide group in this compound can act as a nucleophile in acyl substitution reactions. This allows for the straightforward synthesis of N,N'-diacylhydrazines. For example, reacting the hydrazide with various aroyl or alkanoyl chlorides leads to the formation of N-acyl/aroyl-2-(2-methoxyphenyl)acetohydrazides. This reaction proceeds by the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon of the acyl chloride, with the elimination of hydrogen chloride.

These resulting diacylhydrazine derivatives are important intermediates themselves, particularly as precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through dehydrative cyclization. rsc.org

Another derivatization strategy involves the reaction with isothiocyanates to form thiosemicarbazides, which are key intermediates in the synthesis of 1,2,4-triazoles. impactfactor.orgnih.gov The nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate group is the initial step in this transformation. tsijournals.com

Metal-Ion Complexation and Coordination Chemistry Studies

Hydrazides and their derivatives, especially N-acylhydrazones (Schiff bases), are excellent ligands for the formation of coordination complexes with a wide range of transition metal ions. researchgate.netresearchgate.netekb.eg The chelation typically occurs through the carbonyl oxygen and the azomethine nitrogen atoms of the hydrazone ligand. researchgate.netekb.eg

The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.net The coordination to a metal ion can increase the lipophilicity of the compound, facilitating its transport across biological membranes. nih.gov

Studies on related acetohydrazide derivatives have shown the formation of stable complexes with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netugm.ac.id The geometry of the resulting complexes, which can be octahedral, square planar, or tetrahedral, depends on the metal ion and the specific ligand structure. researchgate.netekb.egresearchgate.net For example, spectral data for complexes of a 2-(phenylamino)acetohydrazide derivative suggested that the ligand can act as a bidentate or tridentate ligand, bonding to the metal ions through the azomethine nitrogen and the enolic or ketonic carbonyl oxygen. researchgate.net

| Ligand (Derived from Hydrazide) | Metal Ion | Proposed Geometry | Coordination Sites | Reference |

|---|---|---|---|---|

| Schiff base of 2-(phenylamino)acetohydrazide | Cu(II), Ni(II), Co(II) | Tetragonally distorted octahedral or Square planar | Azomethine N, Carbonyl O, Phenolic O | ekb.eg |

| Schiff base of 2-(phenylamino)acetohydrazide | Various | Not specified | Azomethine N, Carbonyl O (ketonic/enolic), Phenolic OH | researchgate.net |

| Schiff base of Malonic Acid Dihydrazide | Zn(II), Co(II) | Not specified | Not specified | ugm.ac.id |

| Schiff base of Naphtha[1,2-d]thiazol-2-amine | Co(II), Ni(II), Cu(II) | Not specified | Not specified | nih.gov |

Exploration of Biological Activities and Medicinal Chemistry Research Applications of 2 2 Methoxyphenyl Acetohydrazide Derivatives Pre Clinical Focus

Antimicrobial Research: Investigation of Antibacterial and Antifungal Efficacy

Derivatives of acetohydrazide have been a focal point of antimicrobial research due to the urgent need for new agents to combat drug-resistant pathogens. The core structure is amenable to various chemical modifications, leading to compounds with a wide range of antimicrobial activities.

Hydrazide-hydrazone derivatives, for instance, have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that certain (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives exhibit moderate to good antibacterial activity. wisdomlib.org Specifically, compounds with particular substitutions have demonstrated substantial zones of inhibition against pathogenic strains like Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. wisdomlib.org While antibacterial properties have been promising, the antifungal activity of these same derivatives against strains such as Aspergillus niger and Candida albicans has been reported as weak, indicating a need for further structural optimization to enhance their antifungal spectrum. wisdomlib.org

The antimicrobial potential of hydrazide derivatives is often linked to their ability to be further modified, such as through the formation of pyrazoline structures. Pyrazoline derivatives synthesized from chalcones and hydrazides have shown a broad range of antimicrobial activities, with Minimum Inhibitory Concentration (MIC) values varying from 32 to 512 µg/mL against a panel of bacteria and fungi. turkjps.org The antimicrobial efficacy is influenced by the nature and position of substituents on the aromatic rings of the molecule. turkjps.org

Furthermore, the incorporation of the acetohydrazide moiety into more complex heterocyclic systems, such as pyridine (B92270) derivatives, has been explored. For example, a 2-((3-cyno-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine-2-yl)oxy)acetohydrazide (AHZ) ligand and its metal complexes have been investigated for their antimicrobial properties when applied to cotton fabrics. nih.gov These modified fabrics displayed greater activity against Gram-positive bacteria compared to Gram-negative bacteria, a difference potentially attributable to variations in the bacterial cell wall structure. nih.gov

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound Type | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Hydrazone Derivatives | Staphylococcus aureus | Moderate to good antibacterial activity | wisdomlib.org |

| Hydrazone Derivatives | Escherichia coli | Moderate to good antibacterial activity | wisdomlib.org |

| Hydrazone Derivatives | Aspergillus niger | Weak antifungal activity | wisdomlib.org |

| Hydrazone Derivatives | Candida albicans | Weak antifungal activity | wisdomlib.org |

| Pyrazoline Derivatives | Various Bacteria & Fungi | MIC values ranging from 32-512 µg/mL | turkjps.org |

| AHZ-modified Cotton | Staphylococcus aureus | Moderate activity | nih.gov |

| AHZ-modified Cotton | Escherichia coli | Low activity | nih.gov |

Anti-inflammatory Research: Evaluation of Anti-inflammatory Modulating Properties

The search for novel anti-inflammatory agents with improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) has led researchers to explore hydrazide derivatives. The free carboxylic acid group in many NSAIDs is associated with gastrointestinal toxicity, and its replacement with a hydrazide moiety is a common strategy to mitigate this issue.

N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, which are structurally related to the core compound of interest, have been synthesized and evaluated for their anti-inflammatory properties. brieflands.comresearchgate.net In vivo studies using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, demonstrated that these derivatives exhibit significant anti-inflammatory activity. brieflands.comresearchgate.net For instance, the compound N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide showed a notable reduction in inflammation (32-58%) compared to the control group. brieflands.comresearchgate.net This activity was comparable, though slightly less potent, than the reference drug diclofenac. brieflands.comresearchgate.net

The anti-inflammatory potential is not limited to direct derivatives. A (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one, an aroyl propionic acid derivative, also demonstrated significant anti-inflammatory effects, reducing paw edema by 73.52% in the carrageenan-induced model. researchgate.net This suggests that the methoxyphenyl group can be a key pharmacophore in designing anti-inflammatory compounds. The mechanism of action for some of these derivatives is thought to involve the inhibition of inflammatory mediators and enzymes. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Acetohydrazide Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | Carrageenan-induced rat paw edema | 32-58% reduction in inflammation | brieflands.comresearchgate.net |

| (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one | Carrageenan-induced rat paw edema | 73.52% reduction in paw edema | researchgate.net |

Anticancer Research: In Vitro Cytotoxicity and Antiproliferative Studies

The development of novel anticancer agents remains a critical area of medicinal chemistry. Derivatives of hydrazides and related heterocyclic compounds have been investigated for their potential to inhibit cancer cell growth.

While specific studies on the anticancer activity of 2-(2-methoxyphenyl)acetohydrazide derivatives are not extensively detailed in the provided search results, research on related structures provides valuable insights. For example, semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, which can be synthesized from a hydrazide precursor, have shown notable anticancer effects. acs.org In one study, nitro-substituted semicarbazides and thiosemicarbazides displayed significant cytotoxicity against the U87 malignant glioma cell line, with IC50 values in the range of 12.6 to 14.6 μg/mL. acs.org These compounds were generally less effective against the IMR-32 neuroblastoma cell line. acs.org

The cytotoxic activity of other related heterocyclic compounds, such as acetoxycoumarin derivatives, has also been evaluated against various cancer cell lines. nih.gov For instance, certain acetoxycoumarin derivatives exhibited cytotoxic effects against A549 human lung cancer and CRL 1548 rat liver cancer cell lines, with some compounds showing 50% lethal dose (LD50) values as low as 45.1 μM. nih.gov The mechanism of action for some of these compounds involves inducing cell cycle arrest at different phases. nih.gov

Furthermore, hybrid molecules incorporating the hydrazone linkage have been explored. Hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives have demonstrated broad-spectrum antitumor activity against cell lines such as MCF-7 (breast cancer), BGC-823 (gastric cancer), A549 (lung cancer), and BEL-7402 (liver cancer), with some derivatives showing higher potency than the standard drug 5-fluorouracil. mdpi.com

Table 3: In Vitro Cytotoxicity of Related Hydrazide and Heterocyclic Derivatives

| Compound Class | Cell Line | Activity (IC50/LD50) | Reference |

|---|---|---|---|

| Nitro-substituted Semicarbazides | U87 (Malignant Glioma) | 12.6 - 13.7 µg/mL | acs.org |

| Nitro-substituted Thiosemicarbazides | U87 (Malignant Glioma) | 13.0 - 14.6 µg/mL | acs.org |

| Acetoxycoumarin Derivatives | A549 (Lung Cancer) | 48.1 - 89.3 µM | nih.gov |

| Acetoxycoumarin Derivatives | CRL 1548 (Liver Cancer) | 45.1 µM | nih.gov |

| 4,6-Dihydrazone Pyrimidine Derivatives | BGC-823 (Gastric Cancer) | 7.89 - 9.00 µM | mdpi.com |

| 4,6-Dihydrazone Pyrimidine Derivatives | BEL-7402 (Liver Cancer) | 6.70 - 7.66 µM | mdpi.com |

Enzyme Inhibition Studies: Carbonic Anhydrase, Acetylcholinesterase, and Other Enzyme Targets

The inhibition of specific enzymes is a key strategy in the treatment of various diseases. Derivatives of this compound have been investigated as inhibitors of several clinically relevant enzymes.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Hydrazide-sulfonamide hybrids have been synthesized and shown to be effective inhibitors of various CA isoforms, including CA II, IX, and XII. nih.gov The inhibitory activity is influenced by the substitution pattern on the aromatic rings of the molecule. nih.gov For example, the presence of a methoxy (B1213986) group on the phenylacyl part of the molecule can modulate the inhibitory potency against different CA isozymes. nih.gov

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic approach for Alzheimer's disease. Indene-derived acetohydrazides have been synthesized and evaluated as AChE inhibitors. nih.gov Some of these derivatives have shown potent inhibition of AChE with IC50 values in the micromolar range. nih.gov In addition to direct enzyme inhibition, some of these compounds have also been found to inhibit AChE-induced aggregation of amyloid-beta peptides, a key pathological event in Alzheimer's disease. nih.gov Benzohydrazide derivatives have also been designed as dual inhibitors of both AChE and butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values in the range of 22–100 µM. nih.govmdpi.com

Table 4: Enzyme Inhibition by Acetohydrazide and Related Derivatives

| Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| Hydrazide-Sulfonamide Hybrids | Carbonic Anhydrase II, IX, XII | Varies with substitution | nih.gov |

| Indene-derived Acetohydrazides | Acetylcholinesterase | IC50 = 13.86 ± 0.163 µM (for most potent) | nih.gov |

| Indene-derived Acetohydrazides | Butyrylcholinesterase | IC50 = 48.55 ± 0.136 µM (for most potent) | nih.gov |

| Benzohydrazides | Acetylcholinesterase | IC50 = 44–100 µM | nih.govmdpi.com |

| Benzohydrazides | Butyrylcholinesterase | IC50 from 22 µM | nih.govmdpi.com |

Antiglycation Potential Investigations

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and aging. Therefore, the discovery of antiglycation agents is of significant therapeutic interest.

Derivatives of this compound have shown promise in this area. Specifically, a series of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) derivatives, synthesized from 2-methoxybenzohydrazide, were evaluated for their antiglycation activity. researchgate.net Several of these compounds exhibited potent activity, with IC50 values ranging from 160.2 to 290.17 µM, which was superior to the standard drug rutin (B1680289) (IC50 = 295.09 ± 1.04 µM). researchgate.net This indicates that the 2-methoxyphenylacetohydrazide scaffold can be a promising starting point for developing lead compounds for the management of diabetic complications. researchgate.net

Similarly, a series of 4-methoxybenzoylhydrazones demonstrated a varying degree of antiglycation activity, with some compounds showing more potent inhibition than rutin. mdpi.com The structure-activity relationship studies revealed that the number and position of hydroxyl groups on the phenyl moiety significantly influence the antiglycation potential. mdpi.com

Table 5: Antiglycation Activity of this compound Derivatives

| Compound Series | Activity (IC50) | Reference |

|---|---|---|

| 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives | 160.2 - 290.17 µM | researchgate.net |

| Rutin (Standard) | 295.09 ± 1.04 µM | researchgate.net |

| 4-Methoxybenzoylhydrazones | 216.52 - 748.71 µM | mdpi.com |

Interaction with Biomolecules (e.g., DNA): Binding Mechanisms and Thermodynamics

The interaction of small molecules with DNA is a fundamental aspect of the mechanism of action for many anticancer and antimicrobial drugs. These interactions can occur through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. cmjpublishers.com

While specific thermodynamic studies on the DNA binding of this compound derivatives were not found in the search results, research on related hydrazide and heterocyclic structures provides a framework for understanding their potential DNA-interactive properties. For instance, diacylhydrazine bridged anthranilic acids have been synthesized to study their DNA photocleavage ability. mdpi.com Molecular docking studies of these compounds have indicated that they can bind to DNA, with hydrogen bonding between the -NH2 and -C=O groups of the hydrazide moiety and the DNA bases being a key interaction. mdpi.com

The interaction of small molecules with DNA is often a crucial first step in their biological activity. Therefore, understanding the binding mechanisms and thermodynamics of this compound derivatives with DNA is an important area for future research to elucidate their full therapeutic potential.

Broader Research Applications Beyond Medicinal Chemistry

Catalysis Research: Ligand Design for Metal-Catalyzed Reactions

In the field of catalysis, the design of effective ligands is crucial for controlling the activity and selectivity of metal-catalyzed reactions. Hydrazones and acetohydrazide derivatives, such as 2-(2-Methoxyphenyl)acetohydrazide, are recognized for their potential as versatile ligands. Their ability to coordinate with metal ions is attributed to the presence of multiple donor atoms (nitrogen and oxygen), which can form stable chelate rings with transition metals.

The reactivity of a metal catalyst is heavily influenced by the ancillary ligands coordinated to the metal center. Ligands derived from acetohydrazides can act as neutral bidentate or monobasic tridentate ligands, bonding to metal ions through the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group. This coordination can stabilize the metal center and facilitate catalytic cycles.

Research has shown that transition metal complexes synthesized with Schiff base ligands derived from hydrazides exhibit significant catalytic activity. For instance, certain metal complexes have been examined for their catalytic effectiveness in the oxidation of aniline, demonstrating high selectivity in producing specific products like azobenzene. The formation of these metal complexes involves the reaction of a Schiff base ligand with a series of transition metal salts, leading to compounds with defined geometries, such as octahedral or square planar structures. The structural and electronic properties of the ligand, including the substituents on the phenyl ring, play a pivotal role in tuning the catalytic performance of the resulting metal complex.

Table 1: Examples of Metal Complexes with Hydrazide-Derived Ligands and Their Geometry

| Metal Ion | Ligand Type | Coordination | Resulting Geometry |

|---|---|---|---|

| Cu(II), Ni(II), Co(II), etc. | Azo-Hydrazone | Through ketonic oxygen, azomethine nitrogen, and phenolic oxygen | Tetragonally distorted octahedral or octahedral |

| Zn(II), Cu(II), Co(II), etc. | Benzohydrazide | Through azomethine nitrogen and carbonyl oxygen | Six-coordinate |

Corrosion Inhibition Studies

The protection of metals from corrosion is a significant industrial challenge, particularly in acidic environments. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are effective corrosion inhibitors. Acetohydrazide derivatives have emerged as promising candidates in this area due to their ability to adsorb onto metal surfaces and form a protective barrier.

The mechanism of inhibition generally involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the inhibitor's electron-rich centers and the vacant d-orbitals of the metal. The presence of the methoxy (B1213986) group (-OCH3) and the hydrazide functional group in molecules like this compound can enhance their adsorption and protective efficiency.

Studies on various acetohydrazide derivatives have demonstrated high inhibition efficiencies for mild steel in hydrochloric acid (HCl) solutions. The effectiveness of these inhibitors typically increases with concentration as more molecules adsorb to cover the metal surface, blocking active corrosion sites. The formation of this protective film has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM). Research indicates that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Table 2: Inhibition Efficiency of Selected Acetohydrazide Derivatives on Mild Steel in HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| N′-[(1Z)-phenylmethylene]-2-(quinolin-8-yloxy) acetohydrazide | 400 ppm | 95.1 | |

| N′-[(1Z)-4-chlorophenyl-methylene]-2-(quinolin-8-yloxy) acetohydrazide | 400 ppm | 94.2 | |

| (E)-2-(4-(hydrazonomethyl)phenoxyl) acetohydrazide (Nanoparticles) | 1 x 10⁻³ M | 88.2 | |

| N′((E)-benzylidene)-2-(4-((E)hydrazonomethyl)phenoxyl)acetohydrazide (Nanoparticles) | 1 x 10⁻³ M | 96.7 |

Material Science Applications (e.g., Functionalized Fabrics)

In material science, the surface functionalization of textiles is an expanding field of research aimed at imparting novel properties to conventional fabrics, such as antimicrobial activity, UV protection, and sensing capabilities. Acetohydrazide derivatives have been utilized in the modification of fabrics, particularly cotton, to create advanced functional materials.

Cotton, a cellulose-based natural fiber, possesses abundant hydroxyl (-OH) groups that can serve as sites for chemical modification. One approach involves treating cotton fabric with an acetohydrazide ligand, which can then form complexes with various metal ions directly on the fabric surface. This process creates a durable finish with specific functionalities. For instance, cotton fabrics modified with a pyridine (B92270) acetohydrazide derivative and subsequently treated with metal salts (such as Zn(II), Ni(II), and Cu(II)) have shown significant antibacterial and antifungal properties.

The interaction between the acetohydrazide ligand and the cellulose fibers of the cotton can occur through hydrogen bonding and van der Waals forces. Upon the introduction of metal ions, coordination bonds can form between the metal, the functional groups of the acetohydrazide (C=O, NH2), and the hydroxyl groups of the cellulose. This creates a stable metal-complex-modified fabric. Such functionalized textiles have potential applications in medical fabrics, protective clothing, and other areas where antimicrobial properties are desirable. The modification can confer properties that the original fabric lacks, turning a common material into a high-performance "smart" textile.

Future Directions and Research Perspectives

Design and Synthesis of Novel 2-(2-Methoxyphenyl)acetohydrazide Analogs for Targeted Research

The core structure of this compound serves as a valuable template for the design and synthesis of new, more potent, and selective analogs. By strategically modifying its chemical architecture, researchers can fine-tune its biological activity for specific therapeutic targets.

A key strategy involves the creation of hydrazone derivatives. For instance, reacting this compound with various aromatic aldehydes can yield a library of N'-substituted derivatives. growingscience.com This approach allows for the introduction of diverse functional groups, which can significantly influence the compound's interaction with biological targets. The synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides is a prime example of this strategy. growingscience.com

Furthermore, the synthesis of heterocyclic derivatives, such as 1,3,4-oxadiazoles, represents another promising avenue. researchgate.netresearchgate.net These five-membered heterocyclic rings are known to possess a wide range of biological activities. researchgate.net The synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, achieved through a multi-step process starting from 2-methoxybenzohydrazide, highlights the potential of this approach. researchgate.net

The exploration of structure-activity relationships (SAR) is crucial in guiding the design of these novel analogs. nih.govnih.govresearchgate.net By systematically altering different parts of the molecule and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired effects. nih.govresearchgate.net This knowledge enables the rational design of next-generation compounds with enhanced efficacy and reduced side effects. nih.gov For example, studies on (2-methoxyphenyl)piperazine derivatives have shed light on how modifications to the alkyl chain length and amide group can impact receptor affinity. nih.gov

Advanced Computational Modeling for Rational Design and Prediction

In recent years, computational modeling has emerged as an indispensable tool in drug discovery and materials science. For this compound and its analogs, these in silico methods offer a powerful means to predict their properties and guide their rational design, saving both time and resources.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govd-nb.info This method can provide valuable insights into the binding modes of this compound derivatives within the active sites of enzymes or receptors. nih.govd-nb.info For example, docking studies of diphenylquinoxaline-6-carbohydrazide hybrids have helped to elucidate their binding interactions with α-glucosidase. nih.govd-nb.info The results of such studies can correlate well with experimental findings and provide a basis for designing more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. nih.govmdpi.com QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR can predict the potency of newly designed analogs before they are synthesized. nih.govmdpi.com For instance, a QSAR study on cholesterol-based hydrazone derivatives identified specific descriptors that were likely to influence their insecticidal activity. nih.gov

These computational approaches, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can provide detailed 3D maps of the structural features that are favorable or unfavorable for activity. mdpi.com This information is invaluable for the rational design of new this compound derivatives with improved biological profiles.

Integrated Experimental and Theoretical Approaches in Bioactivity and Materials Research

The synergy between experimental and theoretical research is paramount for a comprehensive understanding of the bioactivity and material properties of this compound and its derivatives. This integrated approach allows for a deeper understanding of structure-activity relationships and facilitates the discovery of novel applications. nih.gov

In the realm of bioactivity, the combination of laboratory-based assays and computational modeling provides a powerful workflow. nih.gov Experimental screening can identify promising lead compounds, while theoretical studies can elucidate their mechanism of action at the molecular level. nih.govd-nb.info For example, the in vitro evaluation of novel acetohydrazide derivatives as anticancer agents can be complemented by molecular docking studies to understand their interactions with target proteins. nih.gov

This integrated approach is also valuable in materials science. For instance, the development of new materials incorporating this compound derivatives, such as for coating cotton fabrics to impart antimicrobial properties, can be guided by both experimental characterization and theoretical understanding of the interactions between the compound and the material. nih.gov

The investigation of these compounds as potential inhibitors of enzymes like α-glucosidase or as agents with antioxidant properties further highlights the importance of this dual approach. nih.govacs.org Experimental assays can quantify their inhibitory or scavenging activity, while computational models can provide insights into the underlying molecular interactions. nih.govacs.org

Exploration of New Chemical Transformations and Synthetic Methodologies

The development of novel and efficient synthetic methods is a cornerstone of chemical research. For this compound and its analogs, the exploration of new chemical transformations can lead to more streamlined and versatile synthetic routes, enabling the creation of a wider range of derivatives.

Current synthetic strategies often involve the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). growingscience.comresearchgate.net For example, 2-(3-Methoxyphenyl)acetohydrazide can be synthesized by refluxing methyl-2-(3-methoxyphenyl)acetate with hydrazine hydrate in ethanol (B145695). researchgate.net While effective, there is always a need for more efficient and environmentally friendly methods.

Future research could focus on developing novel catalytic systems or one-pot reactions to simplify the synthesis of complex derivatives. nih.govacs.org For instance, the use of silver-catalyzed intramolecular cyclization and oxazole (B20620) ring-opening reactions has been shown to be a novel method for synthesizing isoquinolones. acs.org Exploring similar innovative cyclization strategies could be beneficial for creating new heterocyclic derivatives of this compound.

Furthermore, the development of new methods for forming key chemical bonds, such as the hydrazide or hydrazone linkage, remains an active area of research. nih.govtjpr.org For example, the synthesis of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives involves a multistep synthesis that includes the formation of a hydrazide and subsequent reaction with arylaldehydes. tjpr.org Streamlining such multi-step sequences through the discovery of new reagents or reaction conditions is a key objective.

The exploration of green chemistry principles, such as the use of ultrasound irradiation or environmentally benign catalysts, could also lead to more sustainable synthetic methodologies for this class of compounds. researchgate.net

常见问题

Basic: What are the standard synthetic routes for 2-(2-Methoxyphenyl)acetohydrazide, and how are intermediates characterized?

Answer:

The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate reacts with hydrazine hydrate in ethanol under reflux to yield this compound with ~90% efficiency . Key intermediates are characterized using 1H-NMR (e.g., singlet at δ 10.8 ppm for NH), FTIR (C=O stretch at 1710 cm⁻¹, NH at 3460 cm⁻¹), and elemental analysis (CHNS) . Recrystallization in ethanol ensures purity .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Answer:

- 1H/13C-NMR : Identifies functional groups (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirms regiochemistry .

- FTIR : Validates hydrazide (N–H, C=O) and methoxy (C–O–C) groups .

- XRD : Resolves crystallographic parameters (e.g., dihedral angles between aryl and hydrazide moieties) .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of Schiff base derivatives from this compound?

Answer:

- Solvent Selection : Acetic acid promotes efficient condensation with aldehydes .

- Temperature Control : Reflux in ethanol at 70–80°C minimizes side reactions .

- Catalysis : Anhydrous potassium carbonate enhances nucleophilic substitution in ester-to-hydrazide conversions .

- Stoichiometry : A 1:1.1 molar ratio of hydrazide to aldehyde ensures complete imine formation .

Advanced: How do substituents on the hydrazide moiety influence biological activity, and how can contradictory data be resolved?

Answer:

- Electron-Withdrawing Groups (EWGs) : 4-Chlorobenzylidene derivatives enhance actoprotective effects in vivo, while 3-nitrobenzylidene reduces efficacy due to steric hindrance .

- Data Contradictions : Use dose-response assays (e.g., IC50 comparisons) and molecular docking to differentiate steric vs. electronic effects. For example, 4-dimethylaminobenzylidene may exhibit pH-dependent solubility, altering bioavailability .

Advanced: What methodologies are employed to study the thermal stability and decomposition pathways of this compound derivatives?

Answer:

- Simultaneous Thermal Analysis (STA) : Combines TGA-DSC to monitor mass loss (pyrolysis) and exothermic/endothermic events (oxidative decomposition) .

- Kinetic Analysis : Flynn-Wall-Ozawa method calculates activation energy (Ea) for degradation steps .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., CO, NH3) .

Advanced: How can electrochemical methods elucidate the corrosion inhibition mechanism of this compound derivatives on mild steel?

Answer:

- Potentiodynamic Polarization : Measures corrosion current density (icorr) and potential (Ecorr) to determine inhibition efficiency (e.g., 94.7% at 500 ppm) .

- Electrochemical Impedance Spectroscopy (EIS) : Evaluates charge-transfer resistance (Rct) and double-layer capacitance (Cdl) to assess adsorption strength .

- Langmuir Isotherm : Confirms monolayer adsorption on metal surfaces .

Advanced: How do crystallographic studies resolve structural ambiguities in this compound derivatives?

Answer:

- Single-Crystal XRD : Determines bond lengths (e.g., N–N = 1.413 Å, indicating conjugation) and dihedral angles (e.g., 125.02° between aryl and pyrrole rings) .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., N–H⋯O hydrogen bonds) driving crystal packing .

Basic: What are the common applications of this compound in materials science?

Answer:

- Corrosion Inhibitors : Acts as a chelating agent for metals in acidic environments via adsorption .

- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu(II)) for catalytic applications .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel this compound-based antivirals?

Answer:

- Bioisosteric Replacement : Substituting the coumarin moiety with chromen-7-yloxy enhances HAV inhibition (IC50 = 8.5 μg/mL) .

- Pharmacophore Mapping : Hydrazide and methoxy groups are critical for binding to viral proteases .

Advanced: What computational tools validate the mechanistic role of this compound in biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。